C13H12LiNO3S

Description

. This compound is characterized by its unique structure, which includes a lithium ion, a benzyl group, and a sulfanilic acid moiety. It is a versatile compound with various applications in scientific research and industry.

Properties

Molecular Formula |

C13H12LiNO3S |

|---|---|

Molecular Weight |

269.3 g/mol |

IUPAC Name |

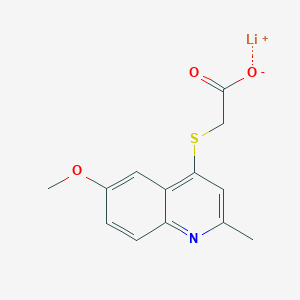

lithium;2-(6-methoxy-2-methylquinolin-4-yl)sulfanylacetate |

InChI |

InChI=1S/C13H13NO3S.Li/c1-8-5-12(18-7-13(15)16)10-6-9(17-2)3-4-11(10)14-8;/h3-6H,7H2,1-2H3,(H,15,16);/q;+1/p-1 |

InChI Key |

PPQSJXJMBCMUJB-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CC1=CC(=C2C=C(C=CC2=N1)OC)SCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylsulfanilic acid lithium salt typically involves the reaction of benzylamine with sulfanilic acid in the presence of lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C6H5CH2NH2+H2NC6H4SO3H+LiOH→this compound+H2O

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-Benzylsulfanilic acid lithium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfanilic acid moiety to amine derivatives.

Substitution: The benzyl group can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various benzyl derivatives depending on the substituent used.

Scientific Research Applications

N-Benzylsulfanilic acid lithium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in biochemical assays and as a labeling agent for proteins and other biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-Benzylsulfanilic acid lithium salt involves its interaction with specific molecular targets. The sulfanilic acid moiety can interact with enzymes and proteins, altering their activity. The lithium ion can modulate neurotransmitter release and signal transduction pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

N-Benzylsulfanilic acid sodium salt: Similar structure but with a sodium ion instead of lithium.

N-Benzylsulfanilic acid potassium salt: Similar structure but with a potassium ion.

N-Benzylsulfanilic acid ammonium salt: Similar structure but with an ammonium ion.

Uniqueness

N-Benzylsulfanilic acid lithium salt is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. The lithium ion can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

The compound with the molecular formula C13H12LiNO3S is a lithium salt of a carbanilide derivative. This compound has garnered interest in various fields, particularly in pharmacology and toxicology, due to its potential biological activities. Understanding its biological activity is crucial for assessing its safety and efficacy in applications such as pharmaceuticals and personal care products.

Chemical Structure and Properties

This compound consists of a lithium ion associated with a carbanilide moiety. The structural representation can be summarized as follows:

- Molecular Formula : this compound

- Molecular Weight : Approximately 273.3 g/mol

- Functional Groups : Carbanilide, sulfonamide

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have been extensively studied. Research indicates that carbanilides can exhibit significant antibacterial and antifungal activities. A study focusing on triclocarban (TCC), a structurally related compound, demonstrated that it could enhance hormone-dependent gene expression while exhibiting antimicrobial properties .

Endocrine Disruption Potential

There is growing concern regarding the endocrine-disrupting potential of carbanilides. In vitro studies have shown that compounds like TCC can interact with nuclear receptors such as the androgen receptor (AR) and estrogen receptor (ER), leading to altered gene expression patterns. For instance, TCC was found to enhance estradiol-dependent activation of ER-responsive genes significantly .

Case Study: Triclocarban's Biological Effects

A case study investigating the biological effects of TCC revealed that:

- Concentration Range : The study evaluated TCC at concentrations ranging from 1 to 10 µM.

- Biological Assays : The compound was tested in various bioassays, including those for aryl hydrocarbon receptor (AhR) and ryanodine receptor (RyR1).

- Findings :

| Compound | Activity Type | Concentration (µM) | Effect Observed |

|---|---|---|---|

| TCC | Estrogenic Activity | 1 - 10 | Enhanced ER-responsive gene expression |

| TCC | Calcium Mobilization | 0.1 - 10 | Increased resting cytosolic [Ca²⁺] levels |

Toxicological Implications

The toxicological profile of this compound and its analogs warrants careful consideration. The potential for endocrine disruption raises questions about their safety in consumer products. Further research is needed to elucidate the mechanisms underlying these effects and their implications for human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.